4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid
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Overview
Description
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid is an organic compound with a complex structure that includes a thienylmethyl group, a methylphenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienylmethyl intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thienylmethyl group.
Coupling with a methylphenyl group: The thienylmethyl intermediate is then coupled with a methylphenyl group through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Formation of the butanoic acid backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxo-2-((2-furylmethyl)amino)butanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
4-(4-Methylphenyl)-4-oxo-2-((2-pyridylmethyl)amino)butanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thienylmethyl group in 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid imparts unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13/h2-8,14,17H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRJFSRZTUOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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